Product packaging for 1-Benzofuran-5-carbonyl chloride(Cat. No.:CAS No. 56540-70-6)

1-Benzofuran-5-carbonyl chloride

Cat. No.: B045507
CAS No.: 56540-70-6
M. Wt: 180.59 g/mol
InChI Key: HVLITELPDNDMFO-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbonyl chloride is a versatile chemical intermediate that incorporates the privileged benzofuran scaffold, a structure of significant interest in medicinal and organic chemistry . The compound features a reactive carbonyl chloride group positioned on the benzofuran core, making it a valuable precursor for synthesizing a diverse array of derivatives, most notably amides and esters, through facile acylation reactions . The benzofuran nucleus is recognized as a "privileged scaffold" in drug discovery due to its proven ability to bind to multiple biological targets and its presence in a multitude of compounds with a wide spectrum of pharmacological activities . Research into benzofuran derivatives has demonstrated that this scaffold possesses notable biological properties, including potential as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory agents . Furthermore, beyond pharmaceutical applications, benzofuran-based structures are also exploited in the development of advanced materials, such as polymers and dyes for dye-sensitized solar cells . As such, this compound serves as a critical starting material for chemists seeking to explore structure-activity relationships, develop new therapeutic leads, or create novel functional materials. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO2 B045507 1-Benzofuran-5-carbonyl chloride CAS No. 56540-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLITELPDNDMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379939
Record name 1-benzofuran-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56540-70-6
Record name 1-benzofuran-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 1 Benzofuran 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

1-Benzofuran-5-carbonyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group is attributed to the presence of a good leaving group, the chloride ion, and the electrophilic nature of the carbonyl carbon. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the substitution product. libretexts.orgbyjus.commasterorganicchemistry.com

Reaction with Oxygen Nucleophiles (e.g., Alcohols to form Esters)

The reaction of this compound with alcohols serves as a straightforward method for the synthesis of the corresponding benzofuran-5-carboxylate esters. This esterification process is a classic example of nucleophilic acyl substitution where the alcohol acts as the oxygen nucleophile. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Research has demonstrated the successful synthesis of various benzofuran (B130515) ester derivatives through this method. For instance, the reaction of a substituted benzofuran-5-carbonyl chloride with different alcohols can yield a library of ester compounds. researchgate.net Mechanistically, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and a proton from the alcohol moiety to afford the final ester product. researchgate.net

A plausible reaction mechanism for the formation of esters from acyl chlorides and alcohols is depicted below:

Table 1: Examples of Esterification of Benzofuran-5-carbonyl Chloride Derivatives

Acyl Chloride Derivative Alcohol Product Reference
This compound Isopropyl alcohol Isopropyl 1-benzofuran-5-carboxylate libretexts.org
This compound Methanol (B129727) Methyl 1-benzofuran-5-carboxylate google.com

Reaction with Nitrogen Nucleophiles (e.g., Amines to form Amides)

The reaction of this compound with amines is a widely employed method for the synthesis of 1-benzofuran-5-carboxamides. This reaction is highly efficient and proceeds readily due to the high nucleophilicity of amines and the reactivity of the acyl chloride. commonorganicchemistry.com The reaction is typically performed in the presence of a base to scavenge the HCl generated during the reaction. hud.ac.uk

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. libretexts.org This leads to a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the amide. libretexts.org This methodology has been utilized in the synthesis of a variety of benzofuran-2-carboxamide (B1298429) derivatives, highlighting its versatility. chemrxiv.org For instance, the reaction of benzofuran-2-carbonyl chloride with 8-aminoquinoline (B160924) produces the corresponding amide in high yield. chemrxiv.org

The synthesis of amides from acid chlorides and amines is a fundamental transformation in organic chemistry with broad applications. hud.ac.uk

Table 2: Synthesis of Amides from this compound and Amines

Amine Product Reaction Conditions Reference
Pyrrolidine N-(1-Benzofuran-5-carbonyl)pyrrolidine Triethylamine, Cyrene™, 0 °C to rt hud.ac.uk
Benzylamine N-Benzyl-1-benzofuran-5-carboxamide Triethylamine, Cyrene™, 0 °C to rt hud.ac.uk

Reaction with Carbon Nucleophiles

This compound can also react with carbon nucleophiles, such as organometallic reagents, in Friedel-Crafts acylation reactions to form ketones. For instance, the Friedel-Crafts aroylation of benzofuran derivatives with 4-methoxy benzoyl chloride in the presence of a Lewis acid like tin(IV) chloride (SnCl4) has been reported to yield the corresponding methanones. researchgate.net

In a specific application, the Friedel-Crafts acylation of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)-methanesulfonamide with 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride in the presence of aluminum chloride (AlCl3) was a key step in the synthesis of Dronedarone. google.com This reaction demonstrates the utility of this compound derivatives in the synthesis of complex pharmaceutical compounds.

Carbonylative and Cross-Coupling Reactions

This compound is a valuable substrate in various palladium-catalyzed carbonylative and cross-coupling reactions, enabling the synthesis of a diverse range of functionalized benzofuran derivatives.

Acyl Sonogashira Cross-Coupling

The Acyl Sonogashira cross-coupling reaction provides a direct route to synthesize ynones (α,β-alkynyl ketones) by reacting an acyl chloride with a terminal alkyne. researchgate.netmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com

While specific examples detailing the Acyl Sonogashira coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to various acyl chlorides suggests its feasibility. mdpi.com The resulting benzofuranyl ynones would be versatile intermediates for the synthesis of more complex heterocyclic compounds. researchgate.net The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. mdpi.com Further diversification of benzofuran derivatives can be achieved through Sonogashira cross-coupling reactions. acs.org

Intramolecular Heck-Type Cyclizations

While this compound itself is not the direct substrate for intramolecular Heck reactions, its derivatives can be utilized in such cyclizations to construct complex polycyclic systems. The intramolecular Heck reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used in the synthesis of heterocyclic compounds, including those containing the benzofuran moiety. researchgate.net

The general strategy involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene within the same molecule. princeton.edumdpi.com Derivatives of 1-benzofuran-5-carboxylic acid, which can be prepared from the corresponding acyl chloride, can be functionalized with appropriate alkenyl groups to serve as precursors for intramolecular Heck cyclizations. These reactions can lead to the formation of functionalized benzofurans and dihydrobenzofurans. nih.govpitt.edu

Radical Reactions and Transformations

Beyond ionic pathways, the acyl chloride function of this compound can be harnessed to engage in radical chemistry, offering alternative routes for functionalization.

Acyl radicals are valuable intermediates in synthesis, and they can be generated from acyl chlorides under mild, photochemically-induced conditions. rsc.orgnih.gov A modern approach utilizes a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, in conjunction with low-energy visible light (e.g., blue LEDs). rsc.orgresearchgate.net This method is particularly useful for acyl chlorides like this compound, which have high reduction potentials and are not easily activated by standard single-electron transfer (SET) mechanisms. rsc.orgnih.gov

The proposed catalytic cycle begins with the nucleophilic acyl substitution of the chloride by the organic catalyst. rsc.org This forms a photoactive intermediate with a relatively weak carbon-sulfur bond. Upon irradiation with visible light, this bond undergoes homolytic cleavage, releasing the desired 1-benzofuran-5-carbonyl radical. rsc.org These nucleophilic radicals can then be intercepted by electron-deficient olefins in Giese-type addition reactions to form new carbon-carbon bonds. nih.gov Research on the structurally similar benzo[d] masterorganicchemistry.comnih.govdioxole-5-carbonyl chloride demonstrates the viability of this transformation. rsc.org

Table 1: Photochemical Giese Addition with Aromatic Acyl Chlorides
Acyl Chloride PrecursorRadical AcceptorCatalystLight SourceYieldReference
Benzo[d] masterorganicchemistry.comnih.govdioxole-5-carbonyl chloridePhenyl vinyl sulfoneDithiocarbamate AnionBlue LEDsNot specified in abstract rsc.org
4-Iodobenzoyl chloridePhenyl vinyl sulfoneDithiocarbamate AnionBlue LEDs65% rsc.org
2,4,6-Trichlorobenzoyl chloridePhenyl vinyl sulfoneDithiocarbamate AnionBlue LEDs50% rsc.org

Cyclization Reactions Mediated by the Acyl Chloride Moiety

The electrophilic nature of the acyl chloride can be exploited to trigger intramolecular cyclization reactions, providing a powerful strategy for the construction of complex, fused heterocyclic systems.

The Schmidt reaction traditionally involves the reaction of an azide (B81097) with a carbonyl compound under acidic conditions to yield an amine or amide. wikipedia.org The intramolecular version has become a significant tool for assembling complex nitrogen-containing heterocycles. chimia.ch A synthetic strategy involving ω-azido acyl chlorides demonstrates how this reaction can be applied. lookchem.com

For this compound, this would involve a derivative where an alkyl azide chain is tethered to the benzofuran core. The reaction is initiated by treating the corresponding ω-azido carboxylic acid with an agent like oxalyl chloride to generate the ω-azido acyl chloride in situ. lookchem.com In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄), the azide moiety performs an intramolecular nucleophilic attack on the acyl chloride carbonyl group. lookchem.com This leads to the formation of an aminodiazonium ion intermediate. lookchem.com Subsequent rearrangement, involving the migration of an adjacent alkyl group and the expulsion of dinitrogen (N₂), generates a key N-acyliminium ion intermediate. lookchem.com This electrophilic species is then trapped intramolecularly by an aromatic ring, such as the benzofuran ring itself or a pendant aromatic group, through a Pictet-Spengler-type cyclization to furnish a fused polycyclic lactam. lookchem.com This domino process is highly efficient for creating complex molecular architectures. lookchem.com

Oxidative and Reductive Transformations

The this compound molecule possesses two main sites for redox transformations: the acyl chloride group and the benzofuran ring system.

The carbonyl group of the acyl chloride is susceptible to reduction. While direct reduction can be aggressive, it is typically converted to a less reactive derivative like a ketone first. For instance, the related compound 1-(benzofuran-2-yl)ethan-1-one can be effectively reduced to its corresponding alcohol, (S)-1-(benzofuran-2-yl)ethanol, in a high yield of 92% through an optimized chemical reduction process. frontiersin.org This indicates that the carbonyl function attached to the benzofuran scaffold can be readily transformed into an alcohol, a common synthetic manipulation.

The benzofuran ring itself, particularly the furan (B31954) moiety, is susceptible to oxidation. Studies on related benzofuran structures show that the C2-C3 double bond can undergo photochemical cycloaddition with oxygen. researchgate.net For example, photooxygenation of 2,3-dimethylbenzo[b]furan produces a dioxetane intermediate, which subsequently rearranges. researchgate.net More complex benzofuran derivatives have been shown to undergo oxidative 1,2-dihydroxylation when treated with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). acs.org These reactions highlight the potential for oxidative modification of the heterocyclic core of this compound, which could lead to novel functionalized products.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Friedel-Crafts Acylation: Mechanistic studies confirm that the reaction proceeds through a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com The formation of this stable intermediate is the key to the reaction's success, preventing unwanted side reactions like the rearrangements often seen in Friedel-Crafts alkylations. masterorganicchemistry.com

Intramolecular Schmidt Reaction: The proposed pathway for the intramolecular Schmidt reaction of ω-azido acyl chlorides involves a cascade of well-established transformations. lookchem.com The key steps include the in situ formation of the acyl chloride, intramolecular attack of the azide, rearrangement of an aminodiazonium intermediate with loss of N₂, and the formation of an N-acyliminium ion that is subsequently trapped by an aromatic ring. lookchem.com The regioselectivity of the rearrangement step (i.e., which bond migrates) is crucial and can be controlled by the substitution pattern of the substrate. lookchem.com

General Reactivity Insights: The reactivity of the benzofuran system can be quantitatively studied using physical organic chemistry principles. For example, kinetic studies on the related Perkin rearrangement to form benzofuran-2-carboxylic acids utilized Hammett reaction constants to probe the electronic demands of different mechanistic stages, such as the initial base-catalyzed ring fission and the subsequent cyclization. nih.gov Similar mechanistic and kinetic investigations would be invaluable for fully elucidating the reaction pathways and optimizing the synthetic utility of this compound.

Spectroscopic Analysis of Intermediates

The identification and characterization of reaction intermediates are crucial for understanding a reaction mechanism. In the context of reactions involving this compound, such as Friedel-Crafts acylation, the primary intermediate would be an acylium ion complex with a Lewis acid catalyst. Spectroscopic techniques are indispensable for observing these transient species.

Key Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can often allow for the direct observation of intermediates that are unstable at room temperature. For the acylium ion derived from this compound, one would expect significant downfield shifts in the 13C NMR spectrum for the carbonyl carbon, indicating the formation of a highly electrophilic species. Proton NMR (1H NMR) would also show shifts in the aromatic protons of the benzofuran ring system due to the change in electron density upon complexation and ion formation.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to the electronic environment. For this compound, the C=O stretch would appear at a characteristic frequency for an acyl chloride. Upon formation of the acylium ion intermediate, this stretching frequency would shift to a higher wavenumber, reflecting the increased double bond character of the C=O bond.

Mass Spectrometry (MS): While not typically used for direct observation of reaction intermediates in solution, mass spectrometry can provide valuable information about the masses of stable products and fragments, which can indirectly support a proposed mechanism.

Currently, there is a lack of published spectroscopic data specifically characterizing the intermediates formed in reactions of this compound.

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, which is essential for elucidating reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and measuring the reaction rate, the rate law can be determined. This information helps to identify the species involved in the rate-determining step of the reaction.

For a typical reaction of this compound, such as its reaction with an aromatic nucleophile in a Friedel-Crafts acylation, a kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time. This can be achieved using techniques like:

UV-Vis Spectroscopy: If the reactants and products have distinct absorption spectra.

NMR Spectroscopy: By integrating the signals corresponding to the starting material and product at different time points.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the components of the reaction mixture over time.

A hypothetical rate law for the Friedel-Crafts acylation using this compound might be found to be first order in the substrate, first order in the aromatic nucleophile, and first or higher order in the Lewis acid catalyst. However, without experimental data, the precise rate law and rate constants remain unknown.

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for understanding bond-breaking and bond-forming steps involving hydrogen atoms. In the context of reactions with this compound, deuterium labeling could be employed in several ways:

Kinetic Isotope Effect (KIE): By replacing a hydrogen atom with a deuterium atom at a position that is involved in a bond-breaking event in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) may be observed. For instance, in a Friedel-Crafts acylation, if the deprotonation of the sigma complex (Wheland intermediate) is the rate-determining step, using a deuterated aromatic substrate would lead to a slower reaction rate.

Solvent Isotope Effect: Running the reaction in a deuterated solvent can provide insights into the involvement of the solvent in the reaction mechanism.

Scrambling Experiments: The position of deuterium labels in the products can reveal information about rearrangement processes or competing reaction pathways.

To date, no studies employing deuterium labeling to investigate the reaction mechanisms of this compound have been found in the surveyed literature. Such experiments would be invaluable in providing a deeper understanding of its chemical reactivity.

Applications of 1 Benzofuran 5 Carbonyl Chloride in Complex Chemical Synthesis

Building Blocks for Advanced Heterocyclic Systems

1-Benzofuran-5-carbonyl chloride is a valuable precursor for the construction of more complex heterocyclic frameworks. The reactive acyl chloride functional group provides a direct handle for introducing the benzofuran-5-carbonyl moiety into various molecular scaffolds, thereby facilitating the synthesis of novel polycyclic and fused heterocyclic systems. This approach is particularly useful in medicinal chemistry and materials science, where the benzofuran (B130515) nucleus is a common structural motif in biologically active compounds and functional materials.

The development of novel methods for constructing benzofuran rings has been a focus in recent years. For instance, unique free radical cyclization cascades have been employed to create complex benzofuran derivatives, offering a powerful strategy for synthesizing polycyclic benzofuran compounds that are otherwise difficult to prepare. rsc.org

Synthesis of Diversely Substituted Benzofuran Derivatives

A primary application of this compound lies in its use as a key building block for creating a diverse library of substituted benzofuran derivatives. nih.govacs.org The carbonyl chloride group readily undergoes reactions with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents, to introduce various substituents at the 5-position of the benzofuran ring. This reactivity allows for the systematic modification of the benzofuran core, enabling structure-activity relationship (SAR) studies and the optimization of biological activity. nih.gov

Recent research has focused on developing innovative and catalytic strategies for benzofuran synthesis, reflecting the growing interest in these compounds for their medicinal applications against various diseases. nih.govacs.org Transition metals are often used to catalyze these reactions, leading to the synthesis of numerous organic compounds, including those with a benzofuran nucleus. nih.govacs.org For example, palladium and copper-based catalysts have been employed in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org

The synthesis of benzofuran derivatives with specific substitution patterns is crucial for their biological function. For instance, the introduction of substituents at various positions on the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov

Strategic Intermediate in Natural Product Total Synthesis

Case Studies in Ailanthoidol Synthesis and Analogues

A notable example of the strategic use of benzofuran derivatives is in the total synthesis of Ailanthoidol. rsc.org Ailanthoidol is a natural product containing a benzofuran ring structure and has garnered attention from synthetic organic chemists. rsc.orgrsc.org Various synthetic strategies have been developed to construct the benzofuran core and ultimately achieve the total synthesis of Ailanthoidol and its analogues. rsc.org

Precursor for Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the benzofuran scaffold is also relevant in the agrochemical and specialty chemical industries. This compound can serve as a precursor for the synthesis of novel pesticides, herbicides, and fungicides. The diverse biological activities exhibited by benzofuran derivatives make them attractive candidates for the development of new crop protection agents. rsc.org

Furthermore, the unique photophysical and electronic properties of certain benzofuran derivatives make them suitable for applications in materials science as specialty chemicals. These can include fluorescent sensors, organic light-emitting diode (OLED) components, and other functional materials. The versatility of this compound as a building block allows for the tailored synthesis of benzofuran-containing molecules with specific properties for these advanced applications.

Computational and Theoretical Approaches in 1 Benzofuran 5 Carbonyl Chloride Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently employed to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms.

For benzofuran (B130515) derivatives, DFT calculations have been instrumental in understanding various reaction pathways. For instance, studies on other benzofurans have utilized DFT to explore the mechanisms of cycloaddition reactions, substitutions, and metal-catalyzed couplings. pku.edu.cnacs.org These calculations can reveal whether a reaction proceeds through a concerted or a stepwise mechanism, and can identify key intermediates.

In the context of 1-Benzofuran-5-carbonyl chloride, DFT calculations could be applied to investigate:

Acylation Reactions: The mechanism of nucleophilic attack on the carbonyl carbon of the acyl chloride group. DFT could model the addition-elimination pathway, calculating the energy barriers for the formation and breakdown of the tetrahedral intermediate with various nucleophiles.

Electrophilic Aromatic Substitution: The influence of the carbonyl chloride group on the reactivity of the benzofuran ring towards electrophiles. DFT can help predict the most likely sites of substitution by analyzing the stability of the sigma complexes (arenium ions) formed.

Friedel-Crafts Reactions: The mechanism of intramolecular or intermolecular Friedel-Crafts reactions involving the benzofuran ring, providing insights into the catalytic cycle with a Lewis acid. researchgate.net

While specific DFT studies on the reaction mechanisms of this compound are not readily found, the established application of DFT to similar systems underscores its potential to provide detailed mechanistic insights.

Prediction of Regioselectivity and Stereoselectivity

A significant advantage of computational chemistry is its ability to predict the outcome of reactions where multiple products are possible. Regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another) are key aspects of chemical synthesis that can be rationalized and predicted using theoretical models.

For substituted benzofurans, computational studies have successfully predicted the regioselectivity of various reactions. For example, in electrophilic substitution reactions, the preferred position of attack is often determined by calculating the relative energies of the possible intermediates. researchgate.net Similarly, in cycloaddition reactions involving asymmetric benzofuran derivatives, the diastereoselectivity can be predicted by comparing the activation energies of the different diastereomeric transition states.

For this compound, computational approaches could predict:

Regioselectivity of Electrophilic Attack: The carbonyl chloride group is an electron-withdrawing and meta-directing group for the benzene (B151609) ring part of the molecule. However, its influence on the furan (B31954) ring's reactivity needs to be considered. DFT calculations of properties like Fukui functions or the energies of Wheland intermediates can predict the most nucleophilic and electrophilic sites.

Stereoselectivity in Asymmetric Synthesis: In reactions involving the creation of a new stereocenter, such as the addition of a chiral nucleophile to the carbonyl group, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy differences between these transition states can provide a quantitative prediction of the enantiomeric or diastereomeric excess.

The predictive power of these computational methods is a valuable tool for designing synthetic routes that favor the desired regio- and stereoisomers.

Analysis of Electronic Structures and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a wealth of information about the electronic properties of a molecule, which can be used to build a comprehensive reactivity profile.

Analysis of the electronic structure of benzofuran derivatives using computational tools typically involves the examination of:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show a highly electrophilic region around the carbonyl carbon.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering a detailed picture of bonding and reactivity.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data that would be obtained from a DFT analysis of this compound. The values are illustrative and based on general principles for similar compounds.

PropertyPredicted Value/DescriptionImplication for Reactivity
HOMO Energy Relatively lowThe molecule is not a strong electron donor. The benzofuran ring is the likely site of oxidation or electrophilic attack under forcing conditions.
LUMO Energy LowThe molecule is a good electron acceptor. The carbonyl carbon of the acyl chloride is a primary site for nucleophilic attack.
HOMO-LUMO Gap Moderate to largeThe molecule is expected to be kinetically stable.
Electrostatic Potential (ESP) A significant positive potential (blue region) on the carbonyl carbon and a negative potential (red region) on the carbonyl oxygen and furan oxygen.The carbonyl carbon is highly susceptible to nucleophilic attack. The oxygen atoms can act as Lewis basic sites.
Mulliken Atomic Charges A large positive charge on the carbonyl carbon and the attached chlorine atom. Negative charges on the oxygen atoms.Confirms the high electrophilicity of the carbonyl group and the potential for the chlorine to act as a leaving group in nucleophilic acyl substitution.

By integrating these computational analyses, a detailed reactivity profile for this compound can be constructed, guiding its use in chemical synthesis and the prediction of its behavior in various chemical environments.

Concluding Remarks and Future Perspectives in 1 Benzofuran 5 Carbonyl Chloride Research

Unexplored Synthetic Avenues

The development of novel and efficient synthetic methods for constructing the benzofuran (B130515) core is an active area of research. nih.govresearchgate.net While traditional methods exist, there is a continuous drive to devise more sustainable and atom-economical approaches. researchgate.net

One underexplored avenue is the application of green chemistry principles to the synthesis of 1-Benzofuran-5-carbonyl chloride and its precursors. This includes the use of bio-based solvents and catalysts, such as natural acids derived from sources like pineapple or grape juice, which have shown success in other heterocyclic syntheses. frontiersin.org The use of deep eutectic solvents (DESs) and ionic liquids (ILs) also presents a promising, environmentally benign alternative to conventional organic solvents, potentially enhancing reaction rates and yields. frontiersin.orgacs.org

Furthermore, metal-free synthesis protocols are gaining traction. nih.gov Methods employing reagents like iodine pentoxide or those promoted by UV light for condensation reactions could be adapted for the synthesis of benzofuran derivatives, offering pathways that avoid transition metal contamination. nih.gov The development of catalyst-free methods, which rely on the intrinsic reactivity of the starting materials under specific conditions, also represents a significant goal in achieving cleaner synthetic processes. nih.gov

The exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and product consistency. Continuous flow reactors allow for precise control over reaction parameters, which can lead to improved yields and reduced reaction times compared to batch processes.

Potential for Novel Reaction Discovery

The reactivity of the acyl chloride and the benzofuran core in this compound opens the door to discovering new chemical transformations.

C-H activation reactions represent a frontier in organic synthesis, and their application to the benzofuran scaffold is an area ripe for exploration. numberanalytics.com Direct functionalization of the C-H bonds on the benzofuran ring could provide more efficient routes to complex substituted derivatives, bypassing the need for pre-functionalized starting materials.

Photochemical reactions offer another unique avenue for novel reaction discovery. numberanalytics.com Light-mediated dearomatization strategies, for instance, have been used to transform aromatic compounds into three-dimensional structures. acs.org Investigating the photochemical behavior of this compound could lead to the development of new cycloaddition or dearomatization reactions, providing access to novel molecular frameworks. acs.org

The use of this compound in multicomponent reactions is another promising area. numberanalytics.comnumberanalytics.com These reactions, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. numberanalytics.com Designing new multicomponent reactions that incorporate this compound as a key building block could lead to the rapid synthesis of diverse compound libraries.

Finally, exploring the catalytic activity of metal complexes derived from this compound or its derivatives is a compelling direction. numberanalytics.com Benzofuran-based ligands could be used to develop novel catalysts for a variety of organic transformations, including cross-coupling and hydrogenation reactions. numberanalytics.com

Emerging Applications in Advanced Chemical Synthesis

The unique structure of this compound makes it a valuable building block for the synthesis of advanced materials and complex molecules.

In materials science , benzofuran derivatives are being investigated for their potential in energy storage applications, such as in batteries and supercapacitors. numberanalytics.com The rigid, aromatic structure of the benzofuran core can contribute to the thermal stability and electronic properties of polymers and other organic materials. nih.gov Specifically, derivatives like benzothieno[3,2-b]benzothiophene (BTBT) are crucial in the development of organic photovoltaics and field-effect transistors. nih.govacs.org The use of this compound to synthesize novel polymers, such as polyamides and polyesters, with tailored properties is a promising area of research. nih.gov

In medicinal chemistry , the benzofuran scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. acs.orgnih.gov While many benzofuran derivatives have been explored for their therapeutic potential, the use of this compound as a starting material for the synthesis of new and complex drug candidates is an ongoing endeavor. nih.gov Its ability to readily react with amines and alcohols allows for the straightforward introduction of the benzofuran motif into a wide range of molecular architectures, facilitating the development of new therapeutic agents.

The synthesis of complex natural products is another area where this compound can be applied. numberanalytics.com Many natural products contain the benzofuran core, and this acyl chloride can serve as a key intermediate in their total synthesis. acs.org The development of efficient strategies to incorporate this building block into complex molecular targets will continue to be a focus of synthetic organic chemistry.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Appearance Solid
InChI 1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
InChI Key HVLITELPDNDMFO-UHFFFAOYSA-N
SMILES String ClC(=O)c1ccc2occc2c1

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Q & A

Basic: What is the recommended synthetic route for preparing 1-Benzofuran-5-carbonyl chloride from its carboxylic acid precursor?

Methodological Answer:
this compound is synthesized via reaction of 1-Benzofuran-5-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The procedure involves refluxing the carboxylic acid in anhydrous dichloromethane under inert atmosphere, followed by removal of excess reagent under reduced pressure. Purification is achieved through vacuum distillation or recrystallization from non-polar solvents. Confirm purity via melting point analysis (expected range: 79–81°C) and spectroscopic methods .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

Methodological Answer:
Discrepancies may arise from impurities, polymorphic forms, or measurement conditions. To resolve:

  • Reproduce synthesis under controlled anhydrous conditions.
  • Characterize purity using HPLC or GC-MS.
  • Perform differential scanning calorimetry (DSC) to assess thermal behavior across solvents.
  • Compare with literature values from peer-reviewed sources, noting solvent systems used for recrystallization (e.g., hexane vs. ethyl acetate) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Conduct reactions in a fume hood with proper PPE (nitrile gloves, safety goggles).
  • Avoid moisture to prevent hydrolysis; store at 0–6°C under inert gas.
  • Quench residual reagent with ice-cold isopropanol.
  • Dispose waste via certified hazardous waste services to mitigate environmental release .

Advanced: How does the benzofuran ring’s electronic structure influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing nature of the benzofuran ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Substituent effects can be quantified via Hammett σ constants or computational modeling (e.g., DFT studies on charge distribution). Reactivity trends are experimentally validated by comparing reaction rates with analogs (e.g., benzoyl chloride) under standardized conditions .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm C=O stretch (~1800 cm⁻¹) and C-Cl absorption (~600 cm⁻¹).
  • NMR: ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~170 ppm for carbonyl carbon).
  • Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M]⁺) at m/z 180.57 (C₉H₅ClO₂). Cross-validate with high-resolution mass data .

Advanced: What strategies improve yields in amide coupling reactions using this compound?

Methodological Answer:

  • Use a 1.2–1.5 molar excess of amine nucleophile.
  • Add acyl chloride dropwise to control exothermicity.
  • Catalyze with DMAP (4-dimethylaminopyridine) to enhance reaction rate.
  • Monitor progress via TLC (eluent: hexane/ethyl acetate).
  • Purify via flash chromatography (silica gel, gradient elution) .

Basic: What solvents are compatible with this compound in synthetic applications?

Methodological Answer:

  • Preferred: Anhydrous dichloromethane, THF, or toluene.
  • Avoid: Protic solvents (water, alcohols) to prevent hydrolysis.
  • Pre-dry solvents over molecular sieves and degas with argon/N₂ .

Advanced: How can researchers mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Store under argon at 0–6°C in amber glass vials.
  • Add desiccants (e.g., activated 3Å molecular sieves).
  • Periodically analyze via ¹H NMR to detect hydrolysis (appearance of carboxylic acid proton at δ ~12 ppm) .

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